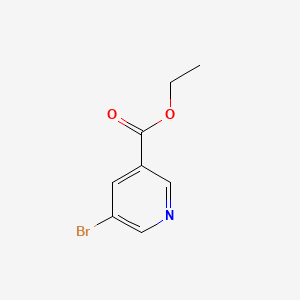

Ethyl 5-bromonicotinate

描述

Ethyl 5-bromonicotinate (CAS No. 20986-40-7) is a brominated pyridine derivative with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . It is synthesized via esterification of 5-bromonicotinic acid with ethanol, yielding a pale yellow solid in high purity (up to 98%) . The compound serves as a critical intermediate in pharmaceutical synthesis, particularly for nicotine haptens and ergoline derivatives like Nicergoline, a vasodilator . Its reactivity is influenced by the electron-withdrawing bromine atom at the 5-position and the ester group at the 3-position, enabling participation in cross-coupling and functionalization reactions .

属性

IUPAC Name |

ethyl 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPIANOJERKFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175197 | |

| Record name | Ethyl 5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20986-40-7 | |

| Record name | Ethyl 5-bromonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020986407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20986-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-Bromonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Bromination of Ethyl Nicotinate

One classical approach involves the electrophilic aromatic substitution of ethyl nicotinate with bromine or brominating agents under controlled conditions. The reaction conditions must be optimized to favor substitution at the 5-position of the pyridine ring.

| Parameter | Description |

|---|---|

| Brominating agent | Bromine (Br2) or N-bromosuccinimide (NBS) |

| Solvent | Acetic acid, chloroform, or dichloromethane |

| Temperature | 0 to 30 °C |

| Reaction time | 1 to 6 hours |

This method requires careful control to avoid polybromination or substitution at undesired positions. The regioselectivity is influenced by the electron-withdrawing ester group and the reaction medium.

Esterification of 5-Bromonicotinic Acid

An alternative route involves the preparation of 5-bromonicotinic acid followed by esterification with ethanol under acidic or catalytic conditions.

Typical esterification methods:

- Fischer esterification using ethanol and an acid catalyst (e.g., sulfuric acid)

- Use of 5-bromonicotinoyl chloride as an acid chloride intermediate for reaction with ethanol in the presence of a base (e.g., triethylamine)

This approach offers better control over the position of bromination since the acid is brominated first, then converted to the ester.

Preparation via 5-Bromonicotinoyl Chloride Intermediate

The use of 5-bromonicotinoyl chloride as an intermediate is a preferred industrial method due to its higher reactivity and selectivity.

- Preparation of 5-bromonicotinoyl chloride from 5-bromonicotinic acid using thionyl chloride or oxalyl chloride.

- Reaction of 5-bromonicotinoyl chloride with ethanol in the presence of a base such as triethylamine to form ethyl 5-bromonicotinate.

| Step | Conditions |

|---|---|

| Acid chloride formation | Thionyl chloride, reflux, inert atmosphere |

| Esterification | Room temperature to 30 °C, dichloromethane solvent, triethylamine base |

This method provides high yields and purity of this compound and is amenable to scale-up.

Detailed Research Findings and Industrial Applications

A notable industrial synthesis related to this compound is found in the patented preparation of nicergoline, where 5-bromonicotinate derivatives are key intermediates. According to patent CN103159756A, the synthesis involves:

- Reacting ergosterol with 5-bromonicotinate derivatives to generate carboxylic esters.

- Photocatalytic reactions under acidic conditions with methanol.

- Methylation reactions to form the final pharmaceutical product.

This patent highlights the use of 5-bromonicotinate esters as intermediates, indicating the importance of their efficient preparation. The process emphasizes mild reaction conditions, high yields, and low-toxicity solvents, which are critical for industrial viability.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Bromination of Ethyl Nicotinate | Bromine or NBS, acetic acid, 0-30 °C | Simple, one-step | Low regioselectivity, side reactions | 50-70 |

| Esterification of 5-Bromonicotinic Acid | Ethanol, acid catalyst or acid chloride intermediate | High selectivity, purity | Requires prior synthesis of acid | 70-85 |

| Acid Chloride Route (Industrial) | 5-bromonicotinoyl chloride, triethylamine, DCM | High yield, scalable, mild conditions | Requires handling acid chlorides | 80-90 |

Analytical and Quality Considerations

The purity and identity of this compound are typically confirmed by:

- Melting point determination

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Mass spectrometry (MS)

- Infrared (IR) spectroscopy

- High-performance liquid chromatography (HPLC)

Typical physical properties include a melting point around 50-55 °C and solubility in organic solvents such as ethanol and chloroform.

化学反应分析

Types of Reactions: Ethyl 5-bromonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Oxidation Reactions: Oxidation can lead to the formation of different products, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses .

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

Ethyl 5-bromonicotinate serves as a crucial intermediate in the synthesis of several pharmacologically active compounds. Notably, it is involved in the preparation of hydrazides, which are precursors for drugs with potential anticonvulsant and antitubercular activities. The conversion to 5-bromonicotinic acid hydrazide through reaction with hydrazine hydrate exemplifies its utility in drug synthesis .

Case Studies

- Synthesis of (S)-(−)-5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate (SIB-1508Y) : This compound, a neuronal acetylcholine-gated ion channel agonist, was synthesized using this compound as a key building block. The synthesis involved multiple steps including nucleophilic substitution and reduction reactions .

- Anti-inflammatory and Anticancer Research : Research has highlighted the compound's derivatives for their potential anti-inflammatory and antimicrobial properties, which may lead to therapeutic applications in treating various diseases .

Organic Synthesis

Versatile Building Block

this compound is extensively used as a building block in organic synthesis due to its ability to undergo various transformations:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles such as amines or thiols.

- Reduction Reactions : It can be reduced to yield derivatives with different functional groups.

- Oxidation Reactions : Oxidation can produce various products depending on the reagents used .

Agrochemicals

Formulation of Agricultural Chemicals

The compound is also employed in developing agrochemicals, including herbicides and fungicides. Its structural features allow it to enhance crop protection and yield by acting on specific biochemical pathways within plants .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound is utilized to study enzyme interactions and as a probe in biochemical assays. Its derivatives have shown promise in inhibiting certain enzymes, providing insights into biological processes that could lead to new therapeutic targets .

Material Science

Advanced Materials Development

this compound contributes to creating advanced materials such as polymers and coatings with improved durability and chemical resistance. This application highlights its role beyond traditional chemical synthesis into material science research .

Summary Table of Applications

| Application Area | Specific Uses | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Drug Synthesis | SIB-1508Y synthesis; anticonvulsant agents |

| Organic Synthesis | Building Block for Complex Molecules | Nucleophilic substitutions; reduction and oxidation reactions |

| Agrochemicals | Herbicides and Fungicides | Enhanced crop protection |

| Biochemical Research | Enzyme Interaction Studies | Inhibition studies; biochemical assays |

| Material Science | Development of Polymers and Coatings | Improved durability materials |

作用机制

The mechanism of action of ethyl 5-bromonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural analogues of ethyl 5-bromonicotinate, highlighting differences in substituents, molecular properties, and applications:

生物活性

Ethyl 5-bromonicotinate (C₈H₈BrNO₂) is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity, mechanisms of action, and various applications of this compound, supported by relevant data and research findings.

This compound is characterized by its white crystalline appearance, with a melting point of 39-42 °C and a boiling point of 86-92 °C . The compound can be synthesized through the bromination of ethyl nicotinate, typically involving bromine or a bromine source under specific conditions to achieve selective bromination at the 5-position of the pyridine ring.

The biological activity of this compound is closely related to its structural features, particularly the presence of the bromine atom and the ester functional group. These components influence its reactivity and interactions with biological targets.

- Interaction with Enzymes: this compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator in biochemical pathways. Its mechanism involves binding to active sites or allosteric sites on enzymes, affecting their activity .

- Receptor Modulation: The compound may also interact with specific receptors, influencing signaling pathways associated with neurotransmission and cellular responses. This property makes it a candidate for further exploration in neuropharmacology .

Biological Activity

This compound has demonstrated several notable biological activities:

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics .

- Anti-inflammatory Effects: Studies have highlighted its role in reducing inflammation, suggesting applications in treating inflammatory diseases. For instance, derivatives of this compound have been synthesized to enhance anti-inflammatory properties .

- Cancer Research: The compound has been investigated for its anticancer potential. It serves as a precursor for synthesizing compounds that target cancer cells, showcasing its utility in cancer therapeutics .

Table: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound, researchers tested various concentrations against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 100 µg/mL, suggesting potential for development into an antimicrobial agent .

Case Study: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of this compound derivatives. The study found that these compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating their potential use in treating chronic inflammatory conditions .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in synthesizing various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities. Notable applications include:

- Pharmaceutical Development: Used as a building block for synthesizing anti-inflammatory and anticancer drugs.

- Agrochemicals: Its derivatives are utilized in developing herbicides and fungicides, enhancing crop protection .

- Material Science: The compound is involved in creating advanced materials with improved durability and chemical resistance.

常见问题

Q. What are the common synthetic routes for ethyl 5-bromonicotinate, and what are the critical parameters influencing yield and purity?

this compound is typically synthesized via acid-catalyzed esterification of 5-bromonicotinic acid. A standard method involves refluxing 5-bromonicotinic acid with ethanol or methanol in the presence of concentrated H₂SO₄ under nitrogen, followed by neutralization, extraction, and solvent evaporation . Key parameters include:

- Reaction time : Prolonged reflux (15–24 hours) ensures complete conversion.

- Temperature : Controlled heating prevents side reactions (e.g., decarboxylation).

- Workup : Washing with saturated NaHCO₃ removes residual acid, and drying over Na₂SO₄ improves purity. Yields range from 70% to 89%, depending on solvent choice and acid concentration .

Q. How can researchers purify this compound after synthesis, and what analytical techniques confirm its structural integrity?

Post-synthesis purification involves:

- Liquid-liquid extraction : Ethyl acetate is used to isolate the product from aqueous layers .

- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes impurities. Analytical validation includes:

- NMR spectroscopy : To confirm substitution patterns (e.g., bromine at C5, ester group at C3) .

- Mass spectrometry : High-resolution MS verifies molecular weight (230.06 g/mol) .

- HPLC : Purity assessment (>98% by area normalization) .

Q. What are the solubility and stability profiles of this compound, and how should it be stored to prevent degradation?

- Solubility : Highly soluble in DCM, DMF, and THF; sparingly soluble in water .

- Stability : Stable at room temperature (RT) for >6 months if stored in airtight, light-protected containers. Avoid prolonged exposure to moisture or basic conditions to prevent ester hydrolysis .

Advanced Research Questions

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Ullmann-type couplings?

The bromine at C5 serves as a reactive site for transition-metal-catalyzed cross-couplings. Optimization strategies include:

- Catalyst selection : Ni(PPh₃)Br₂ or Pd(PPh₃)₄ for C–C bond formation .

- Ligand design : Bulky ligands (e.g., 4,4′-di-tert-butylbipyridine) enhance catalytic activity and reduce side reactions .

- Solvent effects : Polar aprotic solvents like DMPU improve substrate solubility and reaction homogeneity . Example: Nickel-catalyzed difluoromethylation achieves 67% yield under optimized conditions (60°C, 12 hours) .

Q. How do reaction conditions affect the yield of nickel-catalyzed difluoromethylation using this compound?

Critical factors include:

- Catalyst loading : 5 mol% Ni(PPh₃)Br₂ balances cost and efficiency .

- Temperature : Elevated temperatures (60–80°C) accelerate oxidative addition but risk ligand decomposition.

- Additives : Molecular sieves (3 Å) absorb moisture, preventing catalyst deactivation . Table 1 : Yield variation with conditions

| Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Ni(PPh₃)Br₂/4,4′-dtbpy | DMPU | 60 | 67 |

| Pd(OAc)₂/XPhos | Toluene | 100 | 42 |

Q. What methodologies enable enantioselective synthesis of derivatives from this compound?

Chiral resolution of racemic intermediates is achieved via:

- Diastereomeric salt formation : Using α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to separate enantiomers .

- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) in Pd- or Ni-catalyzed reactions induce enantioselectivity . Example: Resolution of racemic 5-bromonornicotine with MTPA yields enantiopure (S)-nornicotine (69% yield) .

Q. How can researchers reconcile contradictory data in literature regarding reaction yields or mechanistic pathways?

Discrepancies often arise from:

- Substrate purity : Impurities in starting materials (e.g., residual H₂SO₄) skew yields .

- Analytical variability : NMR integration errors or inconsistent HPLC calibration . Mitigation strategies:

- Reproducibility trials : Replicate reactions under identical conditions.

- Advanced characterization : Use X-ray crystallography (SHELX refinement) to confirm product structures .

Q. What computational or retrosynthetic approaches assist in designing novel derivatives?

- Retrosynthetic analysis : AI tools (e.g., Reaxys-based platforms) propose feasible routes by dissecting target molecules into this compound precursors .

- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromine vs. chlorine substitution) .

Methodological Tables

Table 2 : Key Synthetic Routes and Yields

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 5-Bromonicotinic acid | H₂SO₄, ethanol, reflux | 89 | |

| Mthis compound | Ethanol, H₂SO₄, 15 hours | 70 | |

| 5-Bromonicotinic acid | Ni catalysis, DMPU, 60°C | 67 |

Table 3 : Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethyl acetate | 25–30 |

| DCM | >50 |

| Methanol | 10–15 |

| Water | <1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。